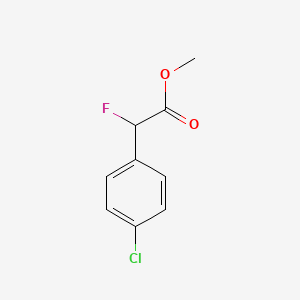

Methyl 2-(4-chlorophenyl)-2-fluoroacetate

Description

Methyl 2-(4-chlorophenyl)-2-fluoroacetate (CAS: 1206631-87-9) is an organofluorine compound with the molecular formula C₉H₈ClFO₂ and a purity of ≥97% . It belongs to the class of α-fluoroacetate esters, characterized by a fluorine atom adjacent to the ester carbonyl group. This structural motif is critical in medicinal chemistry and agrochemicals due to fluorine's electronegativity, which enhances metabolic stability and binding affinity.

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)-2-fluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYZDWWQWYDDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-2-fluoroacetate typically involves the esterification of 2-(4-chlorophenyl)-2-fluoroacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-(4-chlorophenyl)-2-fluoroacetic acid+methanolH2SO4Methyl 2-(4-chlorophenyl)-2-fluoroacetate+water

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(4-chlorophenyl)-2-fluoroacetate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: Methyl 2-(4-chlorophenyl)-2-fluoroacetate can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

Substitution: Formation of 2-(4-chlorophenyl)-2-hydroxyacetate or other substituted derivatives.

Reduction: Formation of 2-(4-chlorophenyl)-2-fluoroethanol.

Oxidation: Formation of 2-(4-chlorophenyl)-2-fluoroacetic acid.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-2-fluoroacetate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-2-fluoroacetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can also undergo metabolic transformations to produce active metabolites that exert biological effects.

Comparison with Similar Compounds

tert-Butyl (S)-2-(4-Chlorophenyl)-2-fluoroacetate

- Structure : Differs in the ester group (tert-butyl vs. methyl) and stereochemistry (S-configuration).

- Synthesis : Prepared via catalytic asymmetric fluorination of copper carbene complexes, achieving 95% enantiomeric excess (ee) and 74% yield .

- Analytical Data: HPLC: Retention time under chiral conditions (Daicel IA column, heptane/i-propanol = 98/2, 1.0 mL/min) confirmed stereochemical purity. NMR: Distinct ¹⁹F NMR shifts (~-181 ppm) and coupling constants reflect fluorine's electronic environment .

Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate (4F-MPH)

- Structure : Incorporates a piperidine ring and 4-fluorophenyl group (vs. 4-chlorophenyl in the target compound).

- The 4-fluorophenyl group reduces electron-withdrawing effects compared to 4-chlorophenyl .

- Applications : 4F-MPH is a psychoactive substance, highlighting how structural modifications can confer pharmacological activity .

Methyl 2-Bromo-2-(4-fluorophenyl)acetate

- Structure : Bromine replaces fluorine at the α-position; 4-fluorophenyl vs. 4-chlorophenyl.

- Reactivity : Bromine's larger atomic radius and polarizability increase susceptibility to nucleophilic substitution compared to fluorine. The 4-fluorophenyl group may reduce steric hindrance compared to 4-chlorophenyl .

- Analytical Data : Purity ≥98% (CAS: 71783-54-5), with molecular weight 247.06 g/mol .

Methyl 4-Chlorophenylacetate

- Structure : Lacks the α-fluorine atom, simplifying the electronic profile.

- Applications : Used as an intermediate in pharmaceuticals (e.g., glycopyrronium bromide). The absence of fluorine reduces metabolic stability but may improve synthetic accessibility .

Data Tables

Table 2: Spectroscopic Data Comparison

Key Research Findings

- Electronic Effects : Fluorine at the α-position increases electron-withdrawing effects, stabilizing the ester carbonyl and altering reactivity in nucleophilic acyl substitutions .

- Toxicity Considerations : Methyl fluoroacetate (a simpler analog) is highly toxic due to metabolic conversion to fluoroacetate, a citrate cycle inhibitor . This underscores the need for caution in handling fluorinated esters.

Biological Activity

Methyl 2-(4-chlorophenyl)-2-fluoroacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Synthesis

Methyl 2-(4-chlorophenyl)-2-fluoroacetate features a chlorophenyl group attached to a fluoroacetate moiety. The synthesis typically involves nucleophilic substitution reactions using 4-chlorobenzyl chloride and potassium fluoride in solvents like dimethyl sulfoxide (DMSO) . This structure imparts unique chemical properties that enhance its reactivity and biological interactions.

The biological activity of methyl 2-(4-chlorophenyl)-2-fluoroacetate can be attributed to its interaction with specific molecular targets. The fluorine atom in the structure enhances binding affinity towards enzymes or receptors, making it a potent inhibitor in various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory responses and cancer cell proliferation .

Key Mechanisms:

- Enzyme Inhibition : The compound acts by inhibiting enzymes that play critical roles in metabolic pathways associated with inflammation and cancer.

- Metabolic Transformations : It can undergo metabolic changes to form active metabolites, which may exert additional biological effects .

Biological Activities

Methyl 2-(4-chlorophenyl)-2-fluoroacetate has been investigated for several biological activities:

- Anticancer Properties : Studies suggest it may inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary research indicates effectiveness against certain bacterial strains, warranting further exploration for potential therapeutic uses .

Comparative Analysis with Related Compounds

The compound's activity can be compared with similar derivatives, such as methyl 2-(4-chlorophenyl)-2-bromoacetate and methyl 2-(4-chlorophenyl)-2-chloroacetate. These analogs exhibit different reactivities and biological activities due to variations in their halogen substituents.

| Compound Name | Halogen | Biological Activity |

|---|---|---|

| Methyl 2-(4-chlorophenyl)-2-fluoroacetate | Fluorine | Anticancer, anti-inflammatory, antimicrobial |

| Methyl 2-(4-chlorophenyl)-2-bromoacetate | Bromine | Reduced anticancer activity compared to fluoro derivative |

| Methyl 2-(4-chlorophenyl)-2-chloroacetate | Chlorine | Lower reactivity; less potent biological effects |

Case Studies

Several case studies highlight the biological efficacy of methyl 2-(4-chlorophenyl)-2-fluoroacetate:

- In Vitro Cytotoxicity Studies : Research demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating significant potency compared to control agents .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics, which supports its use as a potential antimicrobial agent .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity of methyl 2-(4-chlorophenyl)-2-fluoroacetate?

- Methodological Answer : Use a combination of 1H NMR, 13C NMR, and 19F NMR to confirm the structure. For example, in analogous compounds like tert-butyl derivatives (e.g., tert-butyl (S)-2-(4-chlorophenyl)-2-fluoroacetate), coupling constants in 1H NMR (e.g., ) and distinct fluorine shifts in 19F NMR (e.g., δ = -188 ppm) are critical for stereochemical assignment . High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., CHClFO with MW 202.61). HPLC using a chiral stationary phase (e.g., Daicel Chiralpak IA column with n-heptane/i-propanol = 98/2) can verify enantiopurity .

Q. How can researchers assess the purity of methyl 2-(4-chlorophenyl)-2-fluoroacetate, and what thresholds are acceptable for synthetic batches?

- Methodological Answer : Purity ≥97% is typical for research-grade batches . Use reverse-phase HPLC with UV detection (λ = 200–220 nm) and a C18 column. Calibrate with a certified reference standard. For impurities, LC-MS can identify byproducts such as de-esterified analogs (e.g., 2-(4-chlorophenyl)-2-fluoroacetic acid) or halogenated side products . Quantify impurities via peak integration against a calibration curve.

Q. What synthetic routes are reported for methyl 2-(4-chlorophenyl)-2-fluoroacetate, and what are their key challenges?

- Methodological Answer : A common route involves asymmetric fluorination of α-bromo esters using chiral copper catalysts. For example, tert-butyl analogs achieve 74–84% yield and 93–95% enantiomeric excess (ee) via this method . Key challenges include controlling racemization during esterification and optimizing fluorination efficiency. Use low-temperature reactions (<0°C) and anhydrous conditions to minimize side reactions.

Advanced Research Questions

Q. How can enantioselective synthesis of methyl 2-(4-chlorophenyl)-2-fluoroacetate be optimized to achieve >95% ee?

- Methodological Answer : Modify the chiral catalyst system. For tert-butyl derivatives, copper(I)-bisoxazoline catalysts achieve 95% ee . Screen ligands (e.g., Josiphos or BINAP) and adjust solvent polarity (e.g., toluene vs. THF). Monitor reaction progress via HPLC chiral columns and refine quenching protocols to prevent epimerization.

Q. What mechanistic insights explain the stereochemical outcomes in fluorination reactions of α-bromo esters?

- Methodological Answer : The reaction proceeds via a radical pathway or ionic mechanism , depending on the catalyst. For copper carbene complexes, DFT studies suggest a concerted transition state where fluorine delivery is stereospecific . Use isotopic labeling (e.g., F or H) and kinetic studies to distinguish between pathways.

Q. How can impurities in methyl 2-(4-chlorophenyl)-2-fluoroacetate be systematically identified and quantified?

- Methodological Answer : Employ LC-HRMS/MS for structural elucidation of impurities. For example, residual 4-chlorophenylacetic acid or fluorinated byproducts (e.g., 2-(2-chloro-6-fluorophenyl)acetate) may form during synthesis . Use spiking experiments with synthesized impurity standards (e.g., ethyl 4-chloro-2-fluorophenylacetate ) to validate retention times and fragmentation patterns.

Q. What stability studies are critical for ensuring the integrity of methyl 2-(4-chlorophenyl)-2-fluoroacetate under storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV and NMR . Hydrolytic degradation (ester cleavage) is a major risk; use inert atmospheres (N) and desiccants for storage. For in-lab stability, test solubility in common solvents (e.g., DMSO, MeOH) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.